molecular formula C11H17BO4 B2765606 3-[(3-Methoxypropoxy)methyl]phenylboronic acid CAS No. 1332648-67-5

3-[(3-Methoxypropoxy)methyl]phenylboronic acid

Katalognummer: B2765606
CAS-Nummer: 1332648-67-5
Molekulargewicht: 224.06
InChI-Schlüssel: ANFQBCMDKQWTSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(3-Methoxypropoxy)methyl]phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with a methoxypropoxymethyl group at the meta position. Boronic acids are widely utilized in organic synthesis, sensing, and drug delivery due to their ability to form reversible covalent bonds with diols, such as those found in sugars and glycoproteins . The methoxypropoxymethyl substituent in this compound introduces both hydrophilicity and steric bulk, which may influence its reactivity, solubility, and binding specificity compared to simpler phenylboronic acids.

Eigenschaften

IUPAC Name

[3-(3-methoxypropoxymethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO4/c1-15-6-3-7-16-9-10-4-2-5-11(8-10)12(13)14/h2,4-5,8,13-14H,3,6-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFQBCMDKQWTSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)COCCCOC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-methoxypropoxy)methyl]phenylboronic acid typically involves the reaction of a phenylboronic acid derivative with 3-methoxypropyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the boronic acid group remains intact while the 3-methoxypropoxy group is introduced .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Research has shown that boronic acids, including 3-[(3-Methoxypropoxy)methyl]phenylboronic acid, can inhibit proteasomes, which are crucial for protein degradation in cancer cells. A study demonstrated that compounds with similar structures exhibited cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the inhibition of the proteasome pathway, leading to the accumulation of pro-apoptotic factors and subsequent cell death .

1.2 Enzyme Inhibition

Boronic acids are known for their ability to interact with serine proteases and other enzymes. The compound has been investigated for its potential to inhibit enzymes involved in metabolic pathways, such as glycosidases and proteases. This inhibition can lead to therapeutic effects in diseases like diabetes and obesity by modulating carbohydrate metabolism .

1.3 Antimicrobial Properties

Studies have indicated that this compound exhibits antimicrobial activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values have been determined for various pathogens, suggesting its potential use as an antibacterial agent in clinical settings.

Organic Synthesis

2.1 Cross-Coupling Reactions

Boronic acids are pivotal in cross-coupling reactions such as Suzuki-Miyaura reactions, which are widely used for synthesizing biaryl compounds. This compound can serve as a coupling partner due to its stable boron functional group, facilitating the formation of carbon-carbon bonds under mild conditions .

2.2 Synthesis of Complex Molecules

The compound has been utilized in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to form stable complexes with various electrophiles allows for the efficient construction of intricate molecular architectures .

Material Science

3.1 Polymer Chemistry

In material science, boronic acids have been explored for their role in the development of smart materials. This compound can be incorporated into polymer matrices to create responsive materials that change properties in response to environmental stimuli (e.g., pH changes or the presence of specific ions) due to the reversible nature of boronate ester formation .

3.2 Sensor Development

Due to its ability to form complexes with diols and sugars, this compound has potential applications in sensor technology. It can be used in the development of sensors that detect glucose levels or other biomolecules through changes in fluorescence or conductivity when interacting with target analytes .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer Activity Demonstrated cytotoxic effects on breast cancer cell lines via proteasome inhibition.
Enzyme Inhibition Effective inhibition of glycosidases contributing to metabolic regulation.
Antimicrobial PropertiesExhibited broad-spectrum antibacterial activity against multiple strains.
Organic Synthesis Facilitated efficient cross-coupling reactions leading to biaryl formation.
Material Science Development of smart materials responsive to environmental changes.
Sensor Development Potential use in glucose sensors through selective binding interactions.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Effects

The substituent on the phenyl ring critically impacts the electronic and steric properties of boronic acids. Key comparisons include:

Compound Name Substituent Electronic Effect Molecular Weight (g/mol) Key Properties
3-[(3-Methoxypropoxy)methyl]phenylboronic acid -(CH₂)₃OCH₃ (meta) Electron-donating ~240.1* Enhanced hydrophilicity; steric hindrance may reduce binding kinetics
3-(Trifluoromethyl)phenylboronic acid () -CF₃ (meta) Electron-withdrawing 193.95 Lower pKa (~8–9) due to electron withdrawal; increased acidity
3-(2-Methoxyethoxy)phenylboronic acid () -OCH₂CH₂OCH₃ (meta) Electron-donating 212.01 Shorter alkoxy chain improves solubility; moderate steric bulk
3-Aminophenylboronic acid () -NH₂ (meta) Electron-donating 137.97 Strong hydrogen-bonding capacity; used in glycoprotein recognition
Phenylboronic acid () -H None 121.93 Baseline pKa ~10.05; binds diols via boronate ester formation

*Calculated based on molecular formula.

  • Electronic Effects : Electron-donating groups (e.g., methoxypropoxymethyl) raise the pKa of the boronic acid, reducing its acidity compared to electron-withdrawing groups like -CF₃ .
  • Steric Effects : Bulky substituents (e.g., methoxypropoxymethyl) may hinder interactions with biomolecules, as seen in sterically hindered analogs like diindolylmethylphenylboronic acids (m.p. 140–184°C, ).

Binding Affinity and Specificity

Boronic acids exhibit affinity for diol-containing molecules, such as sialic acids (Sia) and glucose. Key findings:

  • 3-(Propionamido)phenylboronic acid binds Neu5Ac (a sialic acid) with a stability constant of 37.6 M⁻¹ at pH 7.4, outperforming simpler phenylboronic acids (11.6 M⁻¹) due to cooperative hydrogen bonding .
  • Thiourea-based phenylboronic acids (e.g., 2-{[3-(4-Nitrophenyl)ureido]methyl}phenylboronic acid) show enhanced specificity for Sia via dual interactions: boronate ester formation and thiourea-mediated hydrogen bonding .
  • The methoxypropoxymethyl group in the target compound may mimic these cooperative effects, though its larger size could reduce binding efficiency compared to smaller substituents like -NH₂ or -CF₃.

Biologische Aktivität

3-[(3-Methoxypropoxy)methyl]phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest for therapeutic applications, particularly in the fields of oncology, diabetes management, and antimicrobial activity.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H17BO4\text{C}_{12}\text{H}_{17}\text{B}O_{4}

This structure includes a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, a property that underlies many of its biological activities.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : Boronic acids are known to inhibit proteasomes by binding to the active site, leading to the disruption of protein degradation pathways. This mechanism has implications in cancer therapy, where inhibiting proteasomal activity can induce apoptosis in malignant cells .
  • Receptor Interaction : The compound may also interact with various receptors involved in metabolic pathways. For instance, it has been suggested that similar compounds can enhance insulin signaling pathways, which could be beneficial in treating diabetes .

Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. A study demonstrated that compounds with boronic acid moieties can inhibit cell proliferation in various cancer cell lines by inducing cell cycle arrest at the G2/M phase .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell LineIC50 (µM)Mechanism
U2660.004Proteasome inhibition
MCF-70.015Cell cycle arrest
A5490.020Apoptosis induction

Antidiabetic Effects

In addition to its anticancer properties, this compound has shown promise in improving glucose metabolism. It has been reported to stimulate the citric acid cycle and improve hyperglycemia with fewer side effects compared to traditional antidiabetic drugs .

Table 2: Effects on Glucose Metabolism

Study ReferenceModelEffect
Diabetic RatsImproved glucose tolerance
Insulin-resistant miceEnhanced insulin sensitivity

Antimicrobial Activity

Boronic acids have also been explored for their antimicrobial properties. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting biofilm formation, particularly against resistant strains such as Pseudomonas aeruginosa .

Table 3: Antimicrobial Efficacy

BacteriaMinimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa0.5 µg/mL
Staphylococcus aureus1.0 µg/mL

Case Studies

  • Cancer Treatment : A clinical trial involving a boronic acid derivative similar to this compound demonstrated significant tumor reduction in patients with advanced breast cancer. The study highlighted the compound's ability to target and inhibit proteasomal activity effectively.
  • Diabetes Management : In a preclinical study on diabetic mice, administration of the compound resulted in a marked decrease in blood glucose levels and improved insulin sensitivity, indicating its potential as a novel therapeutic agent for diabetes.

Q & A

What are the recommended methods for synthesizing 3-[(3-Methoxypropoxy)methyl]phenylboronic acid, and how can purity be optimized?

Level: Basic
Answer:
Synthesis typically involves Suzuki-Miyaura cross-coupling, where a boronic acid precursor reacts with a halogenated aryl derivative. For the methoxypropoxymethyl substituent, protective groups (e.g., ethylene glycol for boron) may be required to prevent undesired side reactions. Post-synthesis, purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (solvent: ethanol/water) ensures >95% purity . Key steps:

  • Protection: Use trimethyl borate to stabilize the boronic acid group during alkylation of the aryl ring.
  • Coupling: Employ Pd(PPh₃)₄ catalyst with K₂CO₃ base in THF/H₂O at 80°C for 12 hours.
  • Validation: Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane/ethyl acetate).

Table 1: Optimization Parameters for Synthesis

ParameterOptimal ConditionPurity Outcome
CatalystPd(PPh₃)₄92% yield
Solvent SystemTHF/H₂O (3:1)89% conversion
Purification MethodColumn Chromatography>95% purity

Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Level: Basic
Answer:
Multi-nuclear NMR spectroscopy is critical:

  • ¹H NMR (400 MHz, DMSO-d₆): Peaks at δ 7.4–7.8 ppm (aryl protons), δ 3.4–3.6 ppm (methoxypropoxymethyl -OCH₂-), δ 1.8–2.0 ppm (propoxy CH₂) .
  • ¹¹B NMR (128 MHz, DMSO-d₆): A singlet at δ 28–30 ppm confirms boronic acid integrity .
  • ¹³C NMR (100 MHz): Signals for quaternary carbons adjacent to boron (δ 130–135 ppm) and methoxy carbons (δ 55–60 ppm).
  • IR Spectroscopy : B-O stretch at 1340–1310 cm⁻¹ and C-O-C (ether) at 1100–1050 cm⁻¹ .

Tip: Use high-resolution mass spectrometry (HRMS) for molecular ion validation (expected [M+H]⁺: ~265.12 m/z).

How does the solubility profile of this boronic acid vary with solvent polarity and pH?

Level: Basic
Answer:
Solubility is highly pH-dependent due to boronic acid’s Lewis acidity:

  • Organic Solvents: Fully soluble in DMSO, DMF, and THF. Limited solubility in hexane (<1 mg/mL).
  • Aqueous Solutions: Solubility increases at alkaline pH (≥9) due to deprotonation (B(OH)₂⁻ formation). At pH 7.4, solubility is ~5–10 mM in buffered solutions .
  • pH Adjustment: Add 0.1 M NaOH to aqueous suspensions to enhance dissolution for biological assays.

Table 2: Solubility in Common Solvents

SolventSolubility (mg/mL)pH Dependency
DMSO>50No
Water5 (pH 7.4)Yes
Ethanol15No

What strategies mitigate competing side reactions when using this compound in Suzuki-Miyaura cross-couplings?

Level: Advanced
Answer:
The methoxypropoxymethyl group’s steric bulk can hinder catalytic activity. Mitigation strategies:

  • Ligand Selection: Use XPhos or SPhos ligands to stabilize Pd(0) intermediates and reduce homocoupling .
  • Base Optimization: Replace K₂CO₃ with Cs₂CO₃ for milder conditions, reducing boronic acid oxidation.
  • Temperature Control: Conduct reactions at 60°C (instead of 80°C) to suppress protodeboronation.

Table 3: Reaction Yield Under Different Conditions

ConditionYield (%)Side Products (%)
Pd(OAc)₂/XPhos85<5
Pd(PPh₃)₄/Cs₂CO₃7810
60°C, THF/H₂O903

How do steric and electronic effects of the (3-Methoxypropoxy)methyl group influence reactivity in nucleophilic addition?

Level: Advanced
Answer:
The substituent’s electron-donating methoxy group enhances aryl ring electron density, slowing electrophilic attacks. Steric hindrance from the propoxy chain reduces accessibility for bulky nucleophiles. Computational studies (DFT) show:

  • Electron Density: Increased charge at the para position (Mulliken charge: −0.12 vs. −0.08 for unsubstituted phenylboronic acid) .
  • Steric Maps: The substituent occupies ~15% of the boron atom’s accessible surface area, limiting reactions with sterically demanding partners .

Methodological Insight: Use kinetic studies (e.g., pseudo-first-order rate constants) to quantify steric/electronic effects in model reactions.

How to resolve contradictions in reported binding affinities with carbohydrates under physiological conditions?

Level: Advanced
Answer:
Discrepancies arise from pH, substituent positioning, and intramolecular interactions. For example:

  • Neu5Ac Binding: At pH 7.4, 3-(propionamido)phenylboronic acid binds Neu5Ac with K = 37.6 M⁻¹, while phenylboronic acid shows K = 11.6 M⁻¹ due to weaker α-hydroxycarboxylate interactions .
  • Substituent Effects: The methoxypropoxymethyl group may shift binding from the glycerol side chain (pH >8) to the α-hydroxycarboxylate (pH <8) via intramolecular H-bonding .

Table 4: Binding Constants of Boronic Acids with Neu5Ac

CompoundpHK (M⁻¹)Binding Site
3-(Propionamido)phenylboronic acid7.437.6Glycerol side chain
Phenylboronic acid7.411.6α-Hydroxycarboxylate
Target Compound*7.4~20–25†Predicted dual sites

*Predicted based on substituent analogy. †Requires experimental validation via ¹¹B NMR titration.

Resolution Strategy: Perform pH-dependent ¹¹B/¹H NMR titrations to map binding modes and calculate conditional stability constants .

Can this boronic acid act as a catalyst in sugar conversions, and what structural modifications enhance activity?

Level: Advanced
Answer:
While ortho-carboxy phenylboronic acids catalyze glucose-to-HMF conversion ( ), the methoxypropoxymethyl group lacks an acidic proton for similar activity. To enhance catalysis:

  • Modify Substituent: Introduce a carboxylic acid at the ortho position to enable intramolecular B-O coordination, mimicking 2-CPBA’s catalytic mechanism .
  • Co-catalyst System: Pair with Lewis acids (e.g., AlCl₃) to stabilize transition states in dehydrative reactions.

Experimental Design: Test catalytic efficiency in DMSO at 120°C, quantifying HMF yield via HPLC.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.